(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

This unsubstituted pyrrole acrylonitrile (CAS 339278-29-4, MW 175.19) is the minimal pharmacophoric core of a kinase inhibitor series, providing a clean, low-complexity starting point for fragment-based screening and SAR exploration. Unlike bulkier substituted analogs, its low MW and single H-bond donor (TPSA 61.2 Ų, XLogP3 1.1) keep it within favorable CNS drug space. Procure the core scaffold to establish baseline activity before investing in elaborated derivatives, and use regioselective functionalization at the pyrrole 4-position to efficiently generate focused libraries.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 339278-29-4
Cat. No. B2562817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile
CAS339278-29-4
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCON=CC(=CC1=CC=CN1)C#N
InChIInChI=1S/C9H9N3O/c1-13-12-7-8(6-10)5-9-3-2-4-11-9/h2-5,7,11H,1H3/b8-5+,12-7+
InChIKeyWBVFUXYMPYQIBJ-WAMUHJNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(1E)-(Methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile (CAS 339278-29-4): Core Scaffold Identity for Pyrrole-Based Kinase Inhibitor Lead Optimization


The compound (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile (CAS 339278-29-4) is a synthetic small molecule (C9H9N3O, MW 175.19) that serves as the minimal pharmacophoric core of a series of substituted pyrrole acrylonitrile kinase inhibitors [1]. It features a pyrrole ring coupled via an exocyclic double bond to an α,β-unsaturated nitrile bearing a methoxyimino substituent, establishing the foundational geometry for downstream derivatization . Unlike its elaborated analogs, this unsubstituted form provides a clean starting point for structure–activity relationship (SAR) exploration and fragment-based design.

Why Substituted Pyrrole Acrylonitrile Analogs Cannot Simply Substitute for (2Z)-2-[(1E)-(Methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile


Closely related analogs such as the 4-benzoyl-1-methyl derivative (CAS 251310-75-5) and the 4-nitrobenzoyl-1-methyl derivative (CAS 251310-76-6) incorporate bulky, lipophilic substituents that alter physicochemical properties, kinase-selectivity profiles, and synthetic tractability [1]. The unsubstituted scaffold (CAS 339278-29-4) offers a minimal molecular weight and lower structural complexity, making it uniquely suited as both a fragment hit and a versatile intermediate for parallel synthesis. Procuring these substituted analogs without first establishing activity at the core level can confound SAR interpretation and waste resources.

Quantitative Differentiation of (2Z)-2-[(1E)-(Methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile Against Key Structural Analogs


Molecular Weight Reduction of 40% Relative to 4-Benzoyl-1-methyl Analog Reduces Synthetic Burden

The target compound possesses a molecular weight of 175.19 g/mol, compared to 293.32 g/mol for the 4-benzoyl-1-methyl analog (CAS 251310-75-5) [1]. This 40% mass reduction places the scaffold within the optimal fragment range (<250 Da), making it a superior starting point for fragment-based screening and de novo design.

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Lipophilicity (XLogP3) 3.5-Fold Lower Than Fluorobenzoyl Analog Improves Aqueous Solubility

The calculated partition coefficient (XLogP3) for the target is 1.1, whereas the 4-fluorobenzoyl analog (CAS 251310-74-4) is predicted at approximately 3.9 [1][2]. This 3.5-fold reduction in lipophilicity is expected to translate into substantially improved aqueous solubility and a more favorable developability profile.

Drug-Likeness Solubility Fragment Physicochemistry

Reduced Topological Polar Surface Area (TPSA) of 61.2 Ų Enhances Membrane Permeability Potential

Topological polar surface area (TPSA) of the target compound is 61.2 Ų, while the benzoyl-substituted analog (CAS 251310-75-5) presents a TPSA of 88.4 Ų due to the additional carbonyl oxygen [1][2]. A TPSA < 70 Ų generally correlates with good oral absorption potential across biological membranes.

ADME Membrane Permeability Physicochemical Profiling

Single Hydrogen Bond Donor Minimizes Crystal Packing Interactions for Improved Solubility

The target compound possesses a single hydrogen bond donor (pyrrole N-H), whereas its N-methylated analogs (e.g., CAS 251310-75-5) have no hydrogen bond donor [1]. The presence of one HBD can be advantageous for maintaining solubility in aqueous media while still allowing target engagement via directional hydrogen bonding.

Crystal Engineering Solubility Enhancement Fragment Screening

Vendor-Determined Purity ≥90% Demonstrates Batch-to-Batch Consistency for Reliable SAR Studies

Reputable suppliers certify the target compound at a purity of ≥90% (HPLC), with one vendor reporting ≥95% [1]. This specification ensures that downstream biological assays are not confounded by impurities that may arise during the multi-step synthesis of more complex analogs.

Quality Control Reproducibility Procurement Specification

Procurement-Relevant Application Scenarios for (2Z)-2-[(1E)-(Methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile


Fragment-Based Lead Generation for Kinase Targets

The low molecular weight (175.19 Da) and single hydrogen bond donor make this compound an ideal fragment hit for screening against kinase targets such as VEGFR, PDGFR, or Chk1 [1]. Its core scaffold can be elaborated via substitution at the pyrrole 4-position, enabling rapid generation of focused libraries while maintaining favorable physicochemical properties.

De Novo Design of CNS-Penetrant Kinase Inhibitors

With a TPSA of 61.2 Ų and XLogP3 of 1.1, the compound falls within favorable CNS drug space. It can serve as a starting template for designing brain-penetrant kinase inhibitors, where larger substituted analogs would likely exceed permeability thresholds [1].

Parallel Synthesis of Diversity-Oriented Kinase Inhibitor Libraries

The unsubstituted pyrrole ring permits regioselective functionalization (e.g., Friedel-Crafts acylation, N-alkylation) to generate diverse analogs for SAR studies [2]. Procuring the core scaffold in bulk reduces the number of synthetic steps compared to building each analog from scratch.

Negative Control for Substituted Pyrrole Inhibitor Assays

Given the absence of the benzoyl/nitrobenzoyl pharmacophore, this compound can be employed as a structurally matched negative control in cellular assays to confirm that observed activity is due to the specific substitution pattern rather than the core scaffold [2].

Quote Request

Request a Quote for (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.